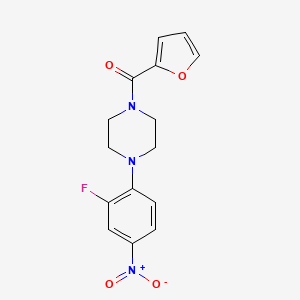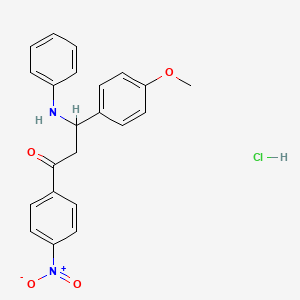
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine
Vue d'ensemble
Description
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine, also known as FNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FNPP belongs to the class of piperazine derivatives and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine is not fully understood. However, research studies suggest that 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer cell proliferation and inflammation. 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to exhibit various biochemical and physiological effects. Research studies have shown that 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. Additionally, 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine exhibits potent anti-inflammatory and anti-cancer properties, making it an attractive compound for further research. However, there are also limitations associated with 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine. 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the toxicity and side effects of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine need to be further evaluated.
Orientations Futures
There are several future directions for research on 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine. One potential direction is to further investigate the mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine and its potential therapeutic applications. Additionally, research studies can focus on optimizing the synthesis method for 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine to improve its yield and purity. Further studies can also evaluate the toxicity and side effects of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine in animal models to determine its safety for human use. Finally, research studies can investigate the potential of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine as a novel anti-cancer agent.
Conclusion:
In conclusion, 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine, or 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine, is a chemical compound that exhibits potent anti-inflammatory and anti-cancer properties. 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine involves a multi-step process, and the mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine is not fully understood. Future research studies can focus on further investigating the potential therapeutic applications of 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine and optimizing its synthesis method.
Applications De Recherche Scientifique
1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has gained significant attention in the scientific community due to its potential therapeutic applications. Research studies have shown that 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine exhibits anti-inflammatory, analgesic, and anti-cancer properties. 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 1-(2-fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine has been shown to reduce inflammation and pain in animal models.
Propriétés
IUPAC Name |
[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4/c16-12-10-11(19(21)22)3-4-13(12)17-5-7-18(8-6-17)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSROMUDFRGGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49723446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086517.png)
![N-ethyl-2,2-dimethyl-4-oxo-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4086518.png)
![N,N-diethyl-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide hydrochloride](/img/structure/B4086532.png)
![2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4086533.png)
![3-(4-chlorophenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4086536.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4086550.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4086552.png)
![methyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}tyrosinate](/img/structure/B4086573.png)
![2-(4-fluorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B4086576.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4086589.png)
![2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4086605.png)
![N-benzyl-1-(4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4086609.png)
